4-(3,3-Difluoropiperidin-1-yl)benzoic acid
Overview
Description
4-(3,3-Difluoropiperidin-1-yl)benzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of benzoic acid, featuring a piperidine ring substituted with two fluorine atoms at the 3-position. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the fluorine atoms. One common method involves the reaction of 4-chlorobenzoic acid with 3,3-difluoropiperidine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms and other substituents on the piperidine ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
4-(3,3-Difluoropiperidin-1-yl)benzoic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially those involving fluorinated molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in various industrial applications, such as the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(3,3-Difluoropiperidin-1-yl)benzoic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and processes. This interaction can lead to various effects, depending on the specific target and context in which the compound is used.
Comparison with Similar Compounds
4-(3,3-Difluoropiperidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(3-Fluoropiperidin-1-yl)benzoic acid: This compound has only one fluorine atom on the piperidine ring, which may result in different chemical and biological properties.
4-(3,3-Difluoropiperidin-1-yl)phenylacetic acid: The presence of an acetic acid group instead of a benzoic acid group can alter the compound’s reactivity and applications.
4-(3,3-Difluoropiperidin-1-yl)benzamide:
Properties
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)6-1-7-15(8-12)10-4-2-9(3-5-10)11(16)17/h2-5H,1,6-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRFJMGQDNJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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